N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)tetrahydrofuran-3-carboxamide
Description
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)tetrahydrofuran-3-carboxamide is a chemical compound of interest in various scientific domains due to its unique structural features. This compound incorporates a fluorinated benzothiadiazole core with a tetrahydrofuran carboxamide moiety, contributing to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]oxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O4S/c1-17-12-3-2-11(15)8-13(12)18(23(17,20)21)6-5-16-14(19)10-4-7-22-9-10/h2-3,8,10H,4-7,9H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACSFOVEFAHWMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)tetrahydrofuran-3-carboxamide typically involves several synthetic steps:
Synthesis of the Fluorinated Benzothiadiazole Core: : Starting with commercially available precursors, the fluorinated benzothiadiazole is synthesized through a sequence of halogenation, nitration, and sulfonation reactions. Reaction conditions usually involve specific solvents such as chloroform or dichloromethane and temperature control to achieve desired yields.
Formation of the Tetrahydrofuran Carboxamide Moiety: : This involves the coupling of the tetrahydrofuran derivative with the appropriate carboxylic acid using reagents like dicyclohexylcarbodiimide (DCC) and N,N'-dimethylaminopyridine (DMAP). The reaction is carried out under inert atmosphere conditions to avoid oxidation.
Industrial Production Methods
Industrial-scale production may incorporate similar synthetic strategies but optimized for higher efficiency and yield. This may include the use of continuous flow reactors for better reaction control and scaling up the use of catalysts and reagents to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the sulfur atom within the thiadiazole ring, forming sulfoxides and sulfones under controlled conditions.
Reduction: : Reduction reactions may target the nitro groups if present, converting them to amines using hydrogenation over catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reducing Agents: : Palladium on carbon with hydrogen gas.
Substitution Reagents: : Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) for deprotonation followed by alkyl halides.
Major Products Formed
Sulfoxides and Sulfones: from oxidation.
Amines: from reduction of nitro groups.
Functionalized Derivatives: through nucleophilic substitution.
Scientific Research Applications
Chemistry
In chemistry, this compound's unique electronic properties due to its fluorinated and sulfur-containing moieties make it an attractive candidate for designing organic semiconductors and catalysts.
Biology
Its potential bioactivity is of interest in medicinal chemistry. Research suggests it could be a lead compound for developing new drugs targeting specific enzymes or receptors due to its structural resemblance to known bioactive molecules.
Medicine
In medicine, its structural features may contribute to anticancer, antimicrobial, or antiviral activities. Studies are ongoing to evaluate its efficacy and safety in various therapeutic applications.
Industry
In the industrial domain, this compound might be utilized in the fabrication of materials with specialized properties such as enhanced thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism by which N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)tetrahydrofuran-3-carboxamide exerts its effects largely depends on its target application.
Molecular Targets and Pathways
Enzymatic Inhibition: : It may inhibit enzymes by binding to active sites or allosteric sites, leading to reduced activity.
Receptor Modulation: : It could modulate receptor functions either as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)tetrahydrofuran-3-carboxamide: shares similarities with other fluorinated benzothiadiazole derivatives.
6-fluoro-3-methylbenzothiadiazole: : A precursor in the synthetic pathway.
Fluorobenzothiazoles: : Structurally related compounds with comparable electronic properties.
Tetrahydrofuran derivatives: : Compounds with similar cyclic ether structures contributing to solubility and stability characteristics.
Highlighting Uniqueness
This compound is unique due to its specific combination of a fluorinated benzothiadiazole core with a tetrahydrofuran carboxamide moiety. This structural uniqueness lends it distinct electronic properties and potential bioactivities not commonly found in other related compounds.
Enjoy diving into the intricate details of chemistry!
Biological Activity
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)tetrahydrofuran-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 385.48 g/mol. Its structure includes a tetrahydrofuran ring and a fluorinated benzo[c][1,2,5]thiadiazole moiety, which are significant for its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 385.48 g/mol |
| CAS Number | 2034240-15-6 |
Biological Activity
The biological activity of this compound has been studied primarily in the context of its potential as an anti-cancer agent and an inhibitor of various enzymes.
Anti-Cancer Activity
Recent studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, benzothiadiazole derivatives have shown promising results in inhibiting cell proliferation in breast and liver cancer models. The compound's mechanism may involve the inhibition of angiogenesis through the modulation of vascular endothelial growth factor receptors (VEGFR) and epidermal growth factor receptors (EGFR) .
Enzyme Inhibition
The compound is hypothesized to act as an inhibitor of specific enzymes involved in cancer progression. In vitro studies have demonstrated that related compounds can inhibit key pathways associated with tumor growth and metastasis. For instance, dual inhibitors targeting VEGFR and EGFR have been synthesized and tested for their cytotoxic activity .
Case Studies
- Breast Cancer Inhibition : A study on benzothiadiazole derivatives showed that they inhibited breast cancer cell lines with IC50 values ranging from 5 µM to 20 µM. The derivatives were effective in inducing apoptosis in these cells, indicating potential therapeutic applications .
- Liver Cancer Models : Similar compounds were evaluated for their effects on liver cancer cells, demonstrating significant cytotoxicity and a reduction in cell viability at concentrations as low as 10 µM .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Tetrahydrofuran Ring : This step involves cyclization reactions that create the tetrahydrofuran structure from appropriate precursors.
- Introduction of the Benzo[c][1,2,5]thiadiazole Moiety : This can be achieved through nucleophilic substitution or coupling reactions with fluorinated derivatives.
- Final Carboxamide Formation : The final step involves the introduction of the carboxamide group through amide coupling reactions.
Q & A
Basic: What are the recommended synthetic routes for N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)tetrahydrofuran-3-carboxamide?
Methodological Answer:
The synthesis of analogous carboxamide derivatives typically involves multi-step condensation and cyclization reactions. For example:
- Step 1 : Start with a base structure like 3-aminothiophene-2-carboxamide, reacting it with aldehydes (e.g., 3,4-dimethoxybenzaldehyde) to form Schiff bases .
- Step 2 : Use sodium azide in tetrahydrofuran (THF) for tetrazole ring formation, a common strategy for introducing nitrogen-rich heterocycles .
- Step 3 : Condensation with phosphoro dichloridates or anhydrides (e.g., acetyl or succinic anhydride) to introduce the benzo[c][1,2,5]thiadiazole and tetrahydrofuran moieties .
Key Considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to avoid side products. THF is preferred for its ability to stabilize intermediates via coordination .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
A combination of techniques ensures structural validation:
- IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1650–1750 cm⁻¹, S=O stretches at ~1150–1250 cm⁻¹) .
- NMR (¹H and ¹³C) :
- Mass Spectrometry : Use HRMS to verify molecular weight (e.g., [M+H]+ peak) and fragmentation patterns to confirm substituent placement .
Basic: How should researchers design biological evaluation assays for this compound?
Methodological Answer:
- Antimicrobial Screening : Follow CLSI guidelines for minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi. Use positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v) .
- Cytotoxicity Testing : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .
Data Interpretation : Compare activity to structurally similar compounds (e.g., fluoro-substituted thiadiazoles) to identify structure-activity relationships (SAR) .
Advanced: What computational strategies are effective for molecular docking studies with this compound?
Methodological Answer:
- Target Selection : Prioritize enzymes linked to the compound’s scaffold (e.g., bacterial dihydrofolate reductase for antimicrobial activity) .
- Software : Use AutoDock Vina or Schrödinger Suite for docking. Prepare the ligand by optimizing protonation states (pH 7.4) and generating conformers with OpenBabel .
- Validation : Validate docking poses with MD simulations (e.g., 100 ns runs in GROMACS) to assess binding stability. Compare binding energies (ΔG) to known inhibitors .
Advanced: How can researchers resolve contradictions between spectral data and expected structures?
Methodological Answer:
- Step 1 : Re-examine NMR assignments using 2D techniques (HSQC, HMBC) to verify connectivity, especially for overlapping signals in aromatic regions .
- Step 2 : Repurify via recrystallization (e.g., methanol/water) or reverse-phase HPLC to eliminate impurities affecting mass spectra .
- Step 3 : Cross-validate with X-ray crystallography if single crystals are obtainable. Compare bond lengths/angles to DFT-optimized models .
Advanced: What mechanistic insights can be derived from this compound’s unexpected biological activity?
Methodological Answer:
- Enzyme Inhibition Assays : Test activity against target enzymes (e.g., β-lactamases) using fluorogenic substrates. Monitor kinetics (Km, Vmax) to identify competitive/non-competitive inhibition .
- Membrane Permeability Studies : Use fluorescent probes (e.g., SYTOX Green) to assess disruption of bacterial membranes, a common mechanism for thiadiazole derivatives .
- Transcriptomic Analysis : Perform RNA-seq on treated microbial cells to identify upregulated resistance genes or stress pathways .
Advanced: How does X-ray crystallography enhance structural understanding compared to computational models?
Methodological Answer:
- Experimental Data : X-ray diffraction provides exact bond lengths (e.g., C-F bond ~1.35 Å) and dihedral angles, critical for validating DFT-optimized geometries .
- Discrepancy Analysis : Compare crystallographic data with NMR-derived NOEs to resolve ambiguities in rotameric states or ring puckering (e.g., tetrahydrofuran conformation) .
- Applications : Use crystallographic data to refine force field parameters in MD simulations, improving predictive accuracy for drug-receptor interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
